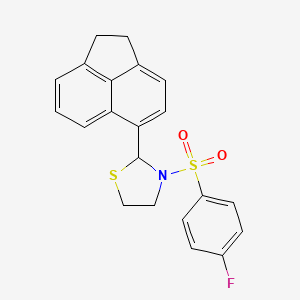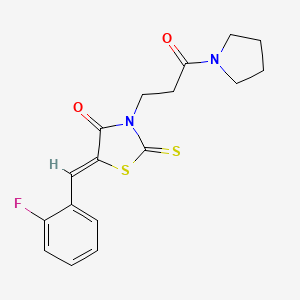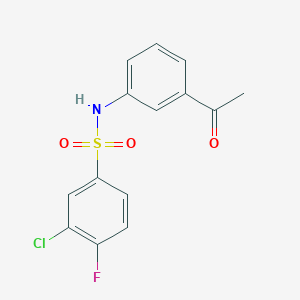![molecular formula C16H25N3O3S2 B2516636 1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide CAS No. 2097932-26-6](/img/structure/B2516636.png)
1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of methanesulfonic acid as a key reagent. For instance, nicotinium methane sulfonate (NMS) is synthesized from nicotine and methane sulfonic acid, indicating that methanesulfonic acid can be used to introduce a methanesulfonyl group into organic molecules . Additionally, the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines, including secondary cyclic amines, suggests a method for introducing the piperidine and pyrrolidinyl groups into the compound . These methods could potentially be adapted for the synthesis of "1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide".
Molecular Structure Analysis
The molecular structure of the compound would likely feature a piperidine ring connected to a pyrrolidinyl group, with a methanesulfonyl group attached to the nitrogen atom of the piperidine ring. The thiophen-3-yl group would be linked to the pyrrolidinyl group, forming a complex, multi-ring structure. The presence of these functional groups and rings would influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of the compound , but they do provide information on the reactivity of similar structures. For example, the oxidation of 1,4-dihydropyridines to pyridine derivatives using methanesulfonic acid indicates that methanesulfonic acid derivatives can participate in oxidation reactions . The stereospecific substitution reactions described in the papers also suggest that the compound could undergo substitution reactions that are sensitive to the stereochemistry of the reactants .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported, the properties of related compounds can provide some clues. The use of NMS as a catalyst indicates that methanesulfonic acid derivatives can have catalytic properties . The solubility, acidity, and basicity of these compounds would be influenced by the presence of the methanesulfonyl group and the nitrogen-containing rings. The compound's stability, melting point, and boiling point would depend on the overall molecular structure and the interactions between the functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Synthesis Techniques : The research explores diverse synthetic pathways, including the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines via 5-endo-trig cyclisation reactions, indicating high yields and excellent stereoselectivities for similar compounds (Craig, Jones, & Rowlands, 2000). Another study discusses the kinetics of elimination reactions of related substrates, showing a shift from unimolecular to bimolecular processes (Kumar & Balachandran, 2008).
- Catalytic Applications : A novel approach involves using nicotinum methane sulfonate, derived from nicotine and methane sulfonic acid, as an efficient catalyst for the synthesis of 2-amino-3-cyanopyridines, showcasing the potential for green chemistry applications (Tamaddon & Azadi, 2018).
Molecular Structure and Properties
- Structural Analyses : The structural study of N-(2-cyanophenyl)disulfonamides derived from anthranilamide derivatives provides insights into the geometric optimizations and confirms the structures via X-ray diffraction analysis, indicating the method's reliability for confirming molecular geometries of similar compounds (Mphahlele & Maluleka, 2021).
- Electrostatic Potential Analysis : Research on nimesulide derivatives, focusing on molecular surface electrostatic potential, demonstrates advanced techniques for analyzing intermolecular interactions and provides a quantitative measure of molecular recognition capabilities (Dey et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylsulfonyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S2/c1-24(21,22)19-7-2-14(3-8-19)16(20)17-15-4-6-18(11-15)10-13-5-9-23-12-13/h5,9,12,14-15H,2-4,6-8,10-11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQJTDQGXARDCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(C2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B2516554.png)
![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)


![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride](/img/structure/B2516562.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2516565.png)
![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2516566.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2516572.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)